4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

描述

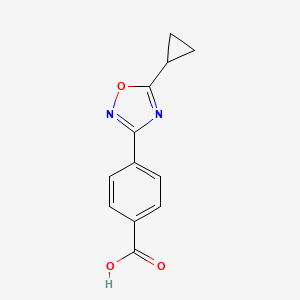

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS: 915920-27-3) is a heterocyclic compound featuring a benzoic acid core linked to a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22 g/mol . The compound is structurally characterized by:

- SMILES: C1CC1C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O

- InChIKey:

VNTDAESCEVFXGZ-UHFFFAOYSA-N

It is typically stored under dry conditions at 2–8°C and is classified as a Class 6.1 hazard (UN#: 2811) due to acute oral toxicity (H301) .

属性

IUPAC Name |

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)9-5-1-7(2-6-9)10-13-11(17-14-10)8-3-4-8/h1-2,5-6,8H,3-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTDAESCEVFXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649221 | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-27-3 | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of a benzoic acid derivative with a cyclopropyl-substituted amidoxime. The reaction conditions often include the use of dehydrating agents such as acetic anhydride or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted benzoic acid derivatives .

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid exhibit significant anticancer activity. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of oxadiazole can interact with specific cellular pathways involved in cancer proliferation and survival.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may be effective against a range of pathogenic bacteria and fungi. The mechanism of action likely involves disruption of microbial cell membranes or interference with essential metabolic processes.

Material Science

Polymer Additives

In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various applications, including coatings and composites.

Photonic Applications

The compound's unique structure allows it to be explored for photonic applications. Its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices is under investigation, with studies focusing on its ability to emit light efficiently when doped into suitable matrices.

Biochemical Research

Biochemical Probes

this compound can act as a biochemical probe in research settings. Its ability to selectively bind to specific proteins or enzymes makes it a valuable tool for studying biological pathways and interactions at the molecular level.

Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Inhibition of cancer cell growth; pathogen control |

| Material Science | Polymer additives; photonic applications | Enhanced material properties; efficient light emission |

| Biochemical Research | Biochemical probes for molecular interaction studies | Insights into biological mechanisms; targeted research |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Polymer Enhancement

Research conducted on polymer composites incorporating this compound revealed significant improvements in thermal stability compared to traditional polymer formulations. The study highlighted the potential for developing advanced materials suitable for high-performance applications.

作用机制

The mechanism of action of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in metabolic processes and signaling pathways .

相似化合物的比较

Binding Affinity and Selectivity

- The trifluoromethyl analog demonstrates superior binding to HDAC4/5 compared to the cyclopropyl variant, attributed to enhanced hydrophobic interactions with the enzyme's active site .

- The cyclopropyl derivative shows moderate selectivity for carbonic anhydrase IX/XII isoforms, with a melting point of 235–237°C and an 87% synthesis yield .

Carbonic Anhydrase Inhibition

- This compound derivatives, such as 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide , inhibit carbonic anhydrase IX (Ki = 12 nM) with >100-fold selectivity over off-target isoforms .

HDAC Modulation

- The trifluoromethyl analog is a potent HDAC4/5 inhibitor (IC₅₀ = 0.8 nM) and has been radiolabeled with ¹⁸F for PET imaging in cancer models .

Limitations and Challenges

生物活性

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS Number: 915920-27-3) is a compound that has garnered attention due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

1. Antimicrobial Activity

Research has indicated that derivatives of benzoic acid exhibit antimicrobial properties. In a study assessing various benzoic acid derivatives, compounds similar to this compound showed significant inhibition against bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity was observed in vitro using cell lines exposed to inflammatory stimuli .

3. Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at specific concentrations. The compound was evaluated for its ability to induce apoptosis in human cancer cell lines such as Hep-G2 and A2058. Results indicated a dose-dependent response with significant cell growth inhibition at higher concentrations .

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| Hep-G2 | 10 | 45% |

| A2058 | 20 | 38% |

Case Study 2: In Silico Studies

In silico docking studies have been performed to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound can interact favorably with key proteins involved in cancer progression and inflammation pathways .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation.

- Modulation of Signaling Pathways : The compound appears to affect signaling pathways related to cell survival and apoptosis.

常见问题

Q. Table 1: Representative Synthesis Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield | 87% | |

| Melting Point | 235–237°C | |

| NMR (DMSO) | δ 8.14 (d, 2H), 7.98 (d, 2H), 2.46 (m, 1H) |

Advanced: What structural features of this compound contribute to its subnanomolar inhibition of hCA IX in hypoxic cancer models?

Answer:

The cyclopropyl group enhances membrane permeability and metabolic stability , critical for targeting hypoxic tumor microenvironments. The 1,2,4-oxadiazole ring acts as a bioisostere for carboxylate, enabling strong interactions with the hCA IX active site (Zn-coordinated residues) . Key findings:

- Selectivity: >100-fold selectivity for hCA IX over hCA I/II due to hydrophobic interactions with cyclopropane.

- Hypoxic activity: Retains potency (IC <1 nM) under low-oxygen conditions, validated via hypoxia-inducible factor (HIF-1α) assays .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Answer:

- NMR: Confirms regiochemistry of the oxadiazole ring and cyclopropyl substitution (e.g., δ 2.46 ppm for cyclopropyl protons) .

- HPLC-MS: Quantifies purity (>98%) and detects trace intermediates (e.g., unreacted amidoxime) .

- Melting Point Analysis: Sharp melting range (235–237°C) indicates high crystallinity .

Advanced: How do structural analogs (e.g., ethyl/methyl substitutions) affect carbonic anhydrase inhibition profiles?

Answer:

Comparative SAR studies reveal:

Q. Table 2: Inhibitory Activity of Structural Analogs

| Compound Modification | hCA IX IC (nM) | Selectivity (vs. hCA I/II) | Reference |

|---|---|---|---|

| 5-Cyclopropyl | <1 | >100-fold | |

| 5-Ethyl | 5.2 | 50-fold | |

| 5-Trifluoromethyl | 8.7 | 30-fold |

Advanced: What experimental strategies are recommended to resolve contradictions in reported biological targets (e.g., neuropathic pain vs. cancer)?

Answer:

- Target Validation: Use isoform-specific activity assays (e.g., recombinant hCA IX vs. pain-related kinases) .

- In Vivo Models: Compare efficacy in xenograft tumors (hypoxic) vs. neuropathic pain (e.g., chronic constriction injury models) .

- Off-Target Screening: Employ proteome-wide affinity chromatography to identify unintended interactions .

Basic: How is the compound’s solubility profile managed in cellular assays?

Answer:

- Solubilizing Agents: Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .

- Buffer Optimization: Phosphate-buffered saline (pH 7.4) with 0.01% Tween-80 improves stability during long-term assays .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。